molecular formula C22H21F4N7 B3862021 2-(trifluoromethyl)benzaldehyde [4-[(4-fluorophenyl)amino]-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone

2-(trifluoromethyl)benzaldehyde [4-[(4-fluorophenyl)amino]-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone

Cat. No. B3862021
M. Wt: 459.4 g/mol
InChI Key: NPEQJHISCIARSF-MZJWZYIUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(trifluoromethyl)benzaldehyde [4-[(4-fluorophenyl)amino]-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone” is a complex organic compound. The compound contains a trifluoromethyl group (-CF3), which is a functional group in organic chemistry that consists of three fluorine atoms attached to a carbon atom . It also contains a hydrazone group, which is a class of organic compounds with the structure R1R2C=NNH2. They are related to ketones and aldehydes by the replacement of the oxygen with the NNH2 functional group .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography. Unfortunately, without specific experimental data, it’s not possible to provide a detailed molecular structure analysis .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reaction conditions and the other reactants present. The trifluoromethyl group is considered to be a strong electron-withdrawing group, which could influence the compound’s reactivity .


Physical And Chemical Properties Analysis

Some physical and chemical properties of the compound can be predicted based on its structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could influence its solubility and permeability .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, if the compound were used as a pharmaceutical, the mechanism of action would refer to how the compound interacts with biological systems to produce its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and handling procedures. Without specific data, it’s not possible to provide detailed safety and hazard information .

Future Directions

Future research could involve studying the compound’s properties in more detail, exploring its potential applications, and developing methods for its synthesis .

properties

IUPAC Name

4-N-(4-fluorophenyl)-6-piperidin-1-yl-2-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F4N7/c23-16-8-10-17(11-9-16)28-19-29-20(31-21(30-19)33-12-4-1-5-13-33)32-27-14-15-6-2-3-7-18(15)22(24,25)26/h2-3,6-11,14H,1,4-5,12-13H2,(H2,28,29,30,31,32)/b27-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPEQJHISCIARSF-MZJWZYIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=CC=CC=C3C(F)(F)F)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C2=NC(=NC(=N2)N/N=C/C3=CC=CC=C3C(F)(F)F)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F4N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-N-(4-fluorophenyl)-6-piperidin-1-yl-2-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]-1,3,5-triazine-2,4-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(trifluoromethyl)benzaldehyde [4-[(4-fluorophenyl)amino]-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone
Reactant of Route 2
Reactant of Route 2
2-(trifluoromethyl)benzaldehyde [4-[(4-fluorophenyl)amino]-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone
Reactant of Route 3
Reactant of Route 3
2-(trifluoromethyl)benzaldehyde [4-[(4-fluorophenyl)amino]-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone
Reactant of Route 4
Reactant of Route 4
2-(trifluoromethyl)benzaldehyde [4-[(4-fluorophenyl)amino]-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone
Reactant of Route 5
2-(trifluoromethyl)benzaldehyde [4-[(4-fluorophenyl)amino]-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone
Reactant of Route 6
Reactant of Route 6
2-(trifluoromethyl)benzaldehyde [4-[(4-fluorophenyl)amino]-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone

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